5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group, along with a dihydropyrimidinone core. Its unique structure makes it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, targeting kinases involved in inflammatory and autoimmune diseases.
Antiviral Activity: Research suggests it possesses antiviral properties, inhibiting the replication of viruses such as Hepatitis C.
Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents.
Molecular Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can modulate various cellular pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of a piperazine ring, fluorophenyl group, and dihydropyrimidinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O4S/c1-10-13(14(21)18-15(22)17-10)25(23,24)20-8-6-19(7-9-20)12-5-3-2-4-11(12)16/h2-5H,6-9H2,1H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQONKUWHWDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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